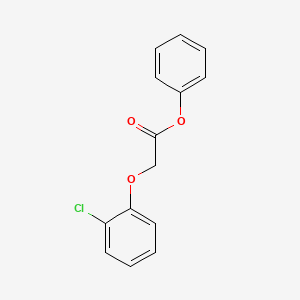
Phenyl (2-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-chlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a phenyl group attached to a 2-chlorophenoxy group via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2-chlorophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with 2-chlorophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion displaces the acetate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Phenyl (2-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of phenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl (2-chlorophenoxy)acetate can be compared with other phenoxyacetates such as:
- Phenyl acetate
- 2-chlorophenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
Uniqueness
This compound is unique due to the presence of both a phenyl group and a 2-chlorophenoxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
62095-50-5 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
phenyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-4-5-9-13(12)17-10-14(16)18-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
JUUYZCCKKAMCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















